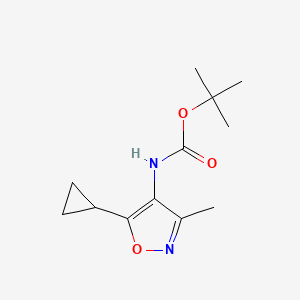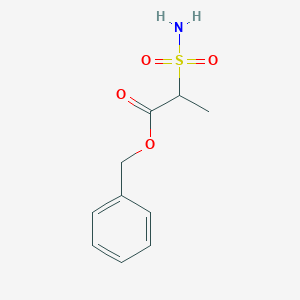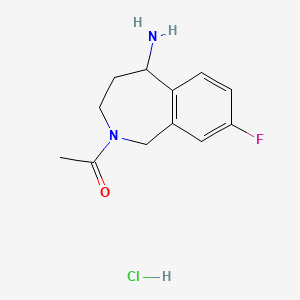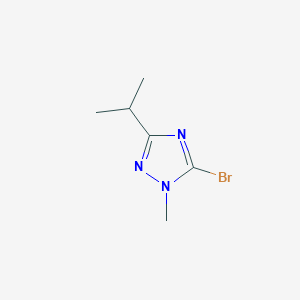
tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is an organic compound characterized by its unique chemical structure, which features a pyrrolidine ring and a tert-butyl ester functional group. This compound is significant in synthetic chemistry and various industrial applications due to its stability and reactivity profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate typically involves a multi-step process. One common method begins with the preparation of the pyrrolidine ring, which is then functionalized to introduce the prop-2-en-1-yloxy group. The tert-butyl ester is finally added through esterification.
Industrial Production Methods
Industrial production of this compound often utilizes streamlined processes to ensure high yield and purity. This involves the use of optimized reaction conditions such as controlled temperatures, catalysts, and solvents that facilitate each step of the synthesis efficiently. Continuous flow reactors are sometimes employed to enhance production scales.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: It can be reduced to remove the ester group, yielding various derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or borane.
Substitution Reagents: Alkyl halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution typically results in the formation of new esters or ethers.
Aplicaciones Científicas De Investigación
Tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate has extensive applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Researchers employ this compound in the development of bioactive molecules and probes for studying biological pathways.
Medicine: Its derivatives are explored for potential therapeutic uses, including drug development and formulation.
Industry: This compound is used in the production of specialty chemicals, polymers, and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism by which tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate exerts its effects involves interaction with specific molecular targets. It may bind to active sites on enzymes or receptors, modulating biological pathways. The presence of the pyrrolidine ring and the ester functional group facilitates these interactions, making it a versatile compound in both chemical and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2S)-2-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate
tert-Butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate
tert-Butyl (3S)-3-(but-2-en-1-yloxy)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate stands out due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its structure allows for unique chemical transformations and applications, particularly in the synthesis of enantiomerically pure compounds.
Propiedades
IUPAC Name |
tert-butyl (3S)-3-prop-2-enoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIIVKFWBPFQSO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)



![ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1378733.png)

